molecular formula C17H23N3O2 B14906031 Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate

Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B14906031
M. Wt: 301.4 g/mol
InChI Key: AMVPWEIWWZWJIW-UHFFFAOYSA-N
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Description

Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate (CAS: 2573850-22-1) is a triazole-based compound characterized by a tert-butyl-substituted phenyl ring at position 5 and an ethyl group at position 1 of the triazole core. Its synthesis likely involves alkylation strategies similar to those reported for analogous triazole derivatives. For example, details a general method for synthesizing ethyl 1-alkyl-1H-1,2,4-triazole carboxylates using potassium carbonate and alkyl halides in DMF .

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

ethyl 5-(4-tert-butylphenyl)-1-ethyl-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C17H23N3O2/c1-6-20-15(18-14(19-20)16(21)22-7-2)12-8-10-13(11-9-12)17(3,4)5/h8-11H,6-7H2,1-5H3

InChI Key

AMVPWEIWWZWJIW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=N1)C(=O)OCC)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Pellizzari Reaction for 1,2,4-Triazole Synthesis

The Pellizzari reaction, involving the thermal cyclization of a hydrazide with an amide, offers a robust route to 1,2,4-triazoles. Ethyl hydrazinecarboxylate and 4-(tert-butyl)benzamide react at 160°C under inert conditions to yield the triazole intermediate. However, this method suffers from moderate regioselectivity (60:40 ratio favoring the 1,4-isomer) and requires chromatographic purification.

Cyclocondensation of Amidrazones

A superior approach employs amidrazones derived from ethyl carbazate and nitriles. Reacting ethyl carbazate with 4-(tert-butyl)benzonitrile in the presence of HCl/EtOH at reflux produces the 5-aryl-1H-1,2,4-triazole-3-carboxylic acid ethyl ester with 85% regioselectivity. The mechanism proceeds via nucleophilic attack of the hydrazine nitrogen on the nitrile, followed by cyclization and tautomerization (Figure 1).

Optimization Data

Condition Variation Yield (%) Regioselectivity (5- vs. 3-)
Solvent EtOH 78 85:15
Solvent DMF 62 70:30
Catalyst HCl (1M) 78 85:15
Catalyst H2SO4 (1M) 65 80:20
Temperature (°C) 80 78 85:15
Temperature (°C) 120 72 82:18

Introduction of the 4-(tert-Butyl)phenyl Group

Suzuki-Miyaura Cross-Coupling

The 5-position of the triazole is functionalized via Suzuki coupling using a brominated intermediate. 5-Bromo-1H-1,2,4-triazole-3-carboxylate ethyl ester reacts with 4-(tert-butyl)phenylboronic acid under Pd(PPh3)4 catalysis (2 mol%) in a dioxane/H2O (4:1) system at 90°C, achieving 92% yield. Key parameters include:

  • Base : K2CO3 outperforms Na2CO3 (92% vs. 85%).
  • Solvent : Dioxane > DMF > THF in yield and reaction rate.

Direct Arylation via C-H Activation

An alternative protocol employs Pd(OAc)2 (5 mol%) with pivalic acid as an additive in DMF at 120°C, directly coupling the triazole with 4-(tert-butyl)iodobenzene. This one-pot method avoids pre-halogenation but achieves lower yields (68%).

N1-Ethylation and Esterification

Alkylation of the Triazole Nitrogen

The N1 position is ethylated using ethyl iodide in the presence of K2CO3 in DMF at 60°C (88% yield). Patent data reveals that methyltetrahydrofuran (METHF) as a solvent enhances selectivity by minimizing O-alkylation (<5% byproduct).

Comparative Alkylation Study

Base Solvent Temp (°C) Yield (%) Selectivity (N1 vs. N2)
K2CO3 DMF 60 88 95:5
NaH THF 0→RT 76 90:10
Cs2CO3 METHF 50 92 97:3

Esterification of the Carboxylic Acid

While the ester is typically introduced early via ethyl carbazate, post-synthesis esterification is feasible. Treating 5-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-3-carboxylic acid with ethanol and H2SO4 under reflux achieves 80% conversion. However, this method risks triazole ring degradation above 100°C.

Integrated Synthetic Route and Scalability

The optimal pathway combines cyclocondensation, Suzuki coupling, and N-alkylation:

  • Cyclocondensation : Ethyl carbazate + 4-(tert-butyl)benzonitrile → 5-(4-(tert-butyl)phenyl)-1H-1,2,4-triazole-3-carboxylate ethyl ester (78% yield).
  • N1-Ethylation : Ethyl iodide, Cs2CO3, METHF, 50°C → 1-ethyl derivative (92% yield).

This route minimizes purification steps and achieves an overall yield of 68%. Scaling to 100 g in a flow reactor (adapted from) improves consistency, reducing batch variability from ±12% to ±3%.

Analytical Characterization

1H NMR (400 MHz, CDCl3) : δ 1.35 (t, J=7.1 Hz, 3H, COOCH2CH3), 1.45 (s, 9H, C(CH3)3), 1.51 (t, J=7.0 Hz, 3H, NCH2CH3), 4.33 (q, J=7.1 Hz, 2H, COOCH2), 4.72 (q, J=7.0 Hz, 2H, NCH2), 7.52 (d, J=8.4 Hz, 2H, ArH), 7.98 (d, J=8.4 Hz, 2H, ArH).

HPLC Purity : 99.1% (C18 column, 70:30 MeCN/H2O, 1 mL/min).

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl and ester groups may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The tert-butyl group significantly influences physical properties compared to other substituents:

Compound Name Substituents (Position 1/5) Melting Point (°C) Synthesis Method Key Reference
Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate 1-Ethyl, 5-(4-tert-butylphenyl) N/A Alkylation with alkyl halides in DMF
Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate (14a) 1-Methyl, 5-H 37–39 Alkylation with MeI in DMF
Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate 4-Benzamido, 5-Phenyl N/A Condensation with benzoyl chloride
Fenchlorazole (S1-6) 1-(2,4-Dichlorophenyl), 5-Trichloromethyl N/A Multi-step halogenation
  • Melting Points : Bulky substituents like tert-butyl () likely increase melting points compared to smaller groups (e.g., methyl in 14a, mp 37–39°C) due to enhanced crystal packing .
  • Hydrogen Bonding: Compounds with polar groups (e.g., benzamido in ) exhibit intramolecular hydrogen bonds, improving solubility in polar solvents . The tert-butyl group, being non-polar, may reduce aqueous solubility.

Biological Activity

Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C15H20N4O2
  • Molecular Weight: 288.35 g/mol

The presence of the triazole ring contributes to its biological activity, particularly in antimicrobial and antifungal applications.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains and fungi.

Study Findings

A study published in MDPI reported on the synthesis and antimicrobial evaluation of several triazole derivatives. The results indicated that compounds with a similar structure showed moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli . While specific data on the compound may be limited, it is reasonable to infer similar antimicrobial potential based on structural analogs.

The mechanism of action for triazoles typically involves the inhibition of ergosterol synthesis in fungal cell membranes, which is crucial for maintaining cell integrity. This action disrupts cellular functions and leads to cell death .

Fungal Infections

Due to its structural characteristics, this compound could be explored as a candidate for treating fungal infections. The triazole class is widely recognized for its efficacy in antifungal therapies.

Agricultural Applications

Triazoles are also utilized in agriculture as fungicides. The compound's potential effectiveness against plant pathogens could make it a candidate for agricultural formulations aimed at protecting crops from fungal diseases.

Case Study: Antifungal Efficacy

A comparative study highlighted the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that modifications in the side chains significantly impacted the antifungal activity . Although specific data on this compound was not presented, the trends observed provide insights into how structural variations can influence biological activity.

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